1-(2-ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Overview

Description

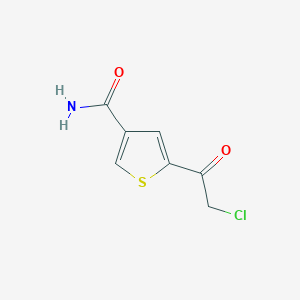

1-(2-Ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid (hereafter referred to as 1-EHP) is an organic compound belonging to the class of pyrazoles. It is a cyclic compound containing a five-membered ring consisting of two nitrogen atoms and three carbon atoms, with one of the carbon atoms being a carbonyl group. 1-EHP is a white crystalline powder and is insoluble in water. It has a molecular weight of 203.25 g/mol and a melting point of 127-129°C.

Scientific Research Applications

Organic Synthesis and Functionalization

Pyrazole derivatives, such as "1H-pyrazole-3-carboxylic acid," are key intermediates in organic synthesis, offering diverse functionalization pathways. Yıldırım and Kandemirli (2006) explored the reactions of 1H-pyrazole-3-carboxylic acid derivatives with various aminophenols, leading to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, demonstrating the compound's versatility in creating a range of functionalized molecules with potential biological activities. This study highlights the compound's utility in synthesizing novel organic molecules with defined structural properties (Yıldırım & Kandemirli, 2006).

Material Science Applications

In material science, pyrazole derivatives have been utilized for the development of novel materials with specific properties. For instance, Feng et al. (2016) reported on the synthesis of transition metal complexes with pyrazolecarboxylic ligands that demonstrated highly intense electrochemiluminescence (ECL), suggesting potential applications in sensors and optoelectronic devices. These findings indicate the potential of pyrazole derivatives in contributing to the advancement of materials with desirable electrochemical and luminescent properties (Feng et al., 2016).

Mechanism of Action

Mode of Action

It’s common for such compounds to interact with their targets through processes like binding to active sites, inhibiting enzyme activity, or modulating receptor function .

Biochemical Pathways

Similar compounds can influence a variety of biochemical pathways, including metabolic pathways, signal transduction pathways, and cellular processes .

Pharmacokinetics

Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Similar compounds can lead to a variety of effects at the molecular and cellular level, including changes in gene expression, modulation of cellular signaling, and alterations in cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .

properties

IUPAC Name |

1-(2-ethylphenyl)-4-hydroxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-8-5-3-4-6-9(8)14-7-10(15)11(13-14)12(16)17/h3-7,15H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTCTQOJUBWBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C=C(C(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1521563.png)

![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)

![Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1521573.png)